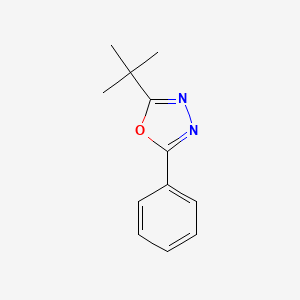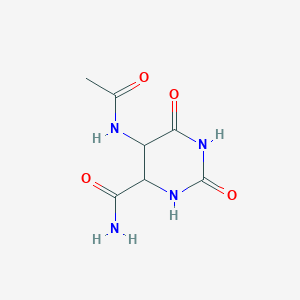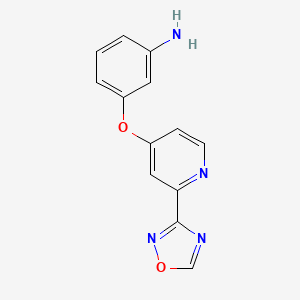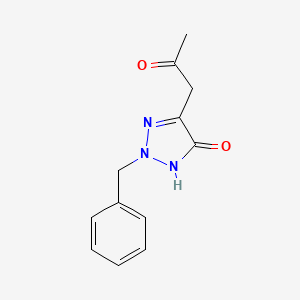![molecular formula C15H14ClN3 B15212690 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine CAS No. 88875-09-6](/img/structure/B15212690.png)
8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a benzyl group at the 8-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 6-positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2,6-dimethyl-4-chloropyrimidine with benzylamine followed by cyclization can yield the desired compound. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may be catalyzed by an acid or base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
Chemistry: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine: The compound’s potential medicinal properties are of significant interest. It has been explored for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mécanisme D'action
The mechanism of action of 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyrimidine: Another related compound with a similar core structure but different substitution patterns.
Imidazo[1,5-a]pyridine: This compound has a similar core structure but lacks the benzyl and chloro substituents.
Uniqueness: 8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88875-09-6 |
|---|---|
Formule moléculaire |
C15H14ClN3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
8-benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-10-8-14(16)19-11(2)18-13(15(19)17-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clé InChI |
YTWYORRFZBALKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=C(N2C(=C1)Cl)C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)


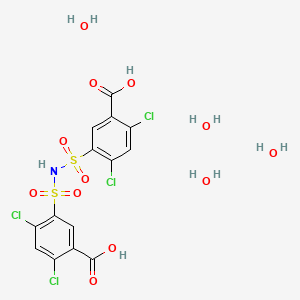
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
